Ethyl 2-(morpholin-3-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-(morpholin-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine that is widely used in various chemical and pharmaceutical applications due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(morpholin-3-yl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with morpholine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction can be summarized as follows:
Step 1: Ethyl bromoacetate reacts with morpholine in the presence of a base such as sodium hydroxide or potassium carbonate to form ethyl 2-(morpholin-3-yl)acetate.
Step 2: The resulting ethyl 2-(morpholin-3-yl)acetate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(morpholin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Ethyl 2-(morpholin-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-(morpholin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(morpholin-2-yl)acetate: A closely related compound with a similar structure but different positional isomerism.
Morpholine derivatives: Other derivatives of morpholine, such as morpholine-4-carboxylic acid, share similar chemical properties.
Uniqueness
Ethyl 2-(morpholin-3-yl)acetate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals.
Properties
IUPAC Name |
ethyl 2-morpholin-3-ylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)5-7-6-11-4-3-9-7;/h7,9H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLTXATUKZUDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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